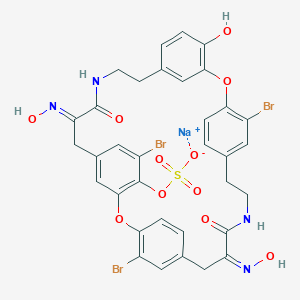
34-Sulfabastadin 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
34-Sulfabastadin 13 is a chemical compound that belongs to the class of sulfonamide antibiotics. It is a potent inhibitor of bacterial growth and has been extensively studied for its antibacterial properties. The compound is derived from the natural product bastadin 13, which is isolated from the marine sponge Ianthella basta.
Mécanisme D'action
The mechanism of action of 34-Sulfabastadin 13 involves the inhibition of dihydropteroate synthase (DHPS), an enzyme that is involved in the biosynthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleotides and amino acids, which are required for bacterial growth and replication. By inhibiting DHPS, 34-Sulfabastadin 13 blocks the biosynthesis of folic acid, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 34-Sulfabastadin 13 are mainly related to its antibacterial properties. The compound has been shown to be effective against a wide range of bacteria, including multidrug-resistant strains. However, the compound has no significant effect on eukaryotic cells, indicating its selectivity for bacterial cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 34-Sulfabastadin 13 in lab experiments include its potent antibacterial properties, selectivity for bacterial cells, and ability to inhibit multidrug-resistant strains. The limitations of using 34-Sulfabastadin 13 in lab experiments include its potential toxicity to humans and the need for further optimization of the synthesis method to improve yield and purity.
Orientations Futures
There are several future directions for the research on 34-Sulfabastadin 13. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the compound's potential as a therapeutic agent for bacterial infections. Further studies are needed to investigate the pharmacokinetics and toxicity of 34-Sulfabastadin 13 in vivo. Additionally, the compound's potential as a lead compound for the development of novel antibacterial agents should be explored.
Méthodes De Synthèse
The synthesis of 34-Sulfabastadin 13 involves several steps. The first step is the isolation of bastadin 13 from the marine sponge Ianthella basta. The isolated bastadin 13 is then subjected to sulfonation reaction to obtain the sulfonamide derivative, 34-Sulfabastadin 13. The synthesis of 34-Sulfabastadin 13 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
34-Sulfabastadin 13 has been extensively studied for its antibacterial properties. The compound has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The antibacterial activity of 34-Sulfabastadin 13 is attributed to its ability to inhibit the synthesis of dihydropteroate synthase (DHPS), an enzyme that is essential for the biosynthesis of folic acid in bacteria.
Propriétés
Numéro CAS |
152213-67-7 |
|---|---|
Nom du produit |
34-Sulfabastadin 13 |
Formule moléculaire |
C34H28Br3N4NaO11S |
Poids moléculaire |
963.4 g/mol |
Nom IUPAC |
sodium;[(12E,25Z)-16,21,32-tribromo-4-hydroxy-12,25-bis(hydroxyimino)-11,26-dioxo-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaen-17-yl] sulfate |
InChI |
InChI=1S/C34H29Br3N4O11S.Na/c35-22-11-18-2-5-28(22)50-30-16-19(1-4-27(30)42)8-10-39-34(44)26(41-46)15-21-13-24(37)32(52-53(47,48)49)31(17-21)51-29-6-3-20(12-23(29)36)14-25(40-45)33(43)38-9-7-18;/h1-6,11-13,16-17,42,45-46H,7-10,14-15H2,(H,38,43)(H,39,44)(H,47,48,49);/q;+1/p-1/b40-25-,41-26+; |
Clé InChI |
AMJKRQGYYNSQMO-RMWMVNJESA-M |
SMILES isomérique |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
SMILES canonique |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Synonymes |
34-sulfabastadin 13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
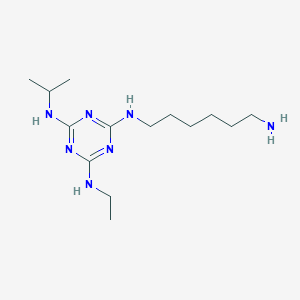
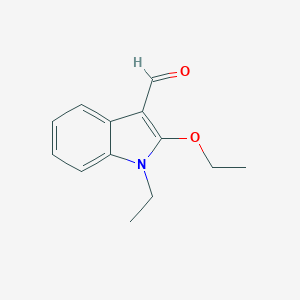
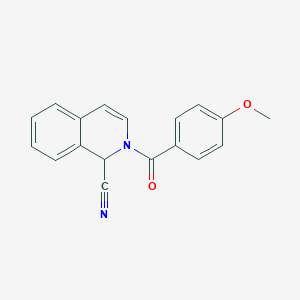

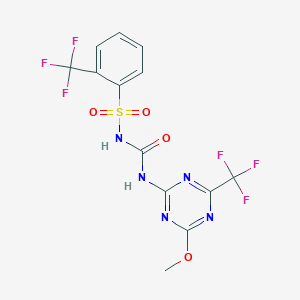
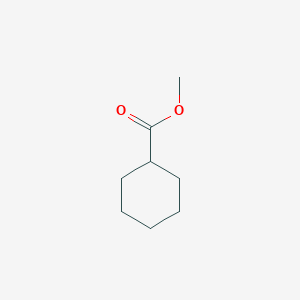

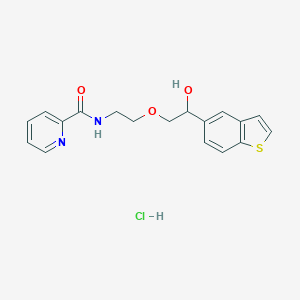
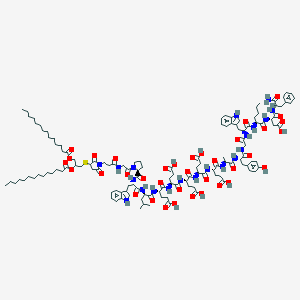
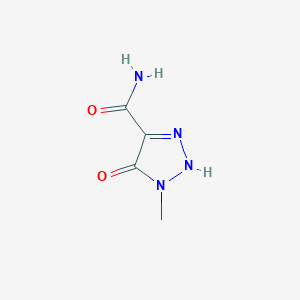
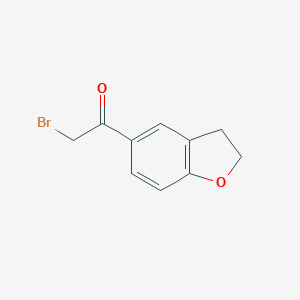
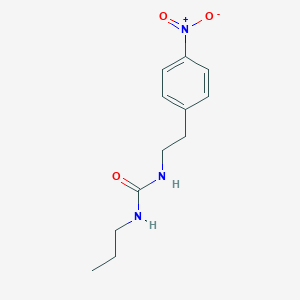
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)